molecular formula C18H16IN3S2 B2960015 N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-87-3

N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2960015
CAS RN: 393831-87-3
M. Wt: 465.37
InChI Key: NDWYXXLQUIGUEG-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C18H16IN3S2 and its molecular weight is 465.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Activity

A study focused on the synthesis of a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, including derivatives structurally similar to the requested compound. These compounds demonstrated potential antidepressant activities. Specifically, one derivative reduced immobility time significantly in both force swimming and tail suspension tests, indicating its potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Structural Studies

Research involving the structural study of 1,2,4-triazole derivatives, related to the requested compound, provided insights into their molecular structures. This research involved single-crystal X-ray diffraction to understand the supramolecular assembly of these crystals (Artime et al., 2018).

Antimicrobial and Antioxidant Activities

A study on the synthesis and evaluation of acetoxysulfonamide pyrazole derivatives, which are structurally related to the requested compound, revealed their antimicrobial activities. Chloro derivatives, in particular, showed significant activity. Additionally, these compounds exhibited antioxidant and anti-inflammatory activities, suggesting their potential in medical applications (Hamada & Abdo, 2015).

Crystal Structure and Hirshfeld Surface Analysis

Another study focused on a compound with a similar structure, highlighting its crystal structure and intermolecular interactions. This research utilized Hirshfeld surface analysis to understand the nature of these interactions, contributing valuable insights into the molecular architecture (Kumara et al., 2017).

Iodine-Mediated Synthesis

Research on the synthesis of novel pyrazole derivatives using iodine as a desulfurizing agent illustrated an efficient method for cyclization reactions. This is relevant to the synthesis of compounds like the requested chemical, demonstrating the utility of iodine in these processes (Mahdavi et al., 2016).

properties

IUPAC Name

N-(4-iodophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3S2/c19-13-5-7-14(8-6-13)20-18(23)22-11-10-21-9-1-3-15(21)17(22)16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWYXXLQUIGUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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